Cytidine (dihydrogen phosphate). A cytosine nucleotide containing one phosphate group esterified to the sugar moiety in the 2', 3' or 5' position.

2'-Cytidylic acid

CAS No.: 85-94-9

Cat. No.: VC1695971

Molecular Formula: C9H14N3O8P

Molecular Weight: 323.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85-94-9 |

|---|---|

| Molecular Formula | C9H14N3O8P |

| Molecular Weight | 323.20 g/mol |

| IUPAC Name | [(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |

| Standard InChI | InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(20-21(16,17)18)6(14)4(3-13)19-8/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 |

| Standard InChI Key | YQUAKORMLHPSLZ-XVFCMESISA-N |

| Isomeric SMILES | C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O |

| SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OP(=O)(O)O |

| Canonical SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OP(=O)(O)O |

Introduction

Chemical Structure and Properties

Molecular Structure

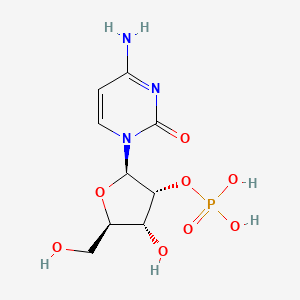

2'-Cytidylic acid is a cytidine phosphate compound with the molecular formula C9H14N3O8P and a molecular weight of 323.20 g/mol . The structure consists of a cytosine base (a pyrimidine) linked to a ribose sugar through an N-glycosidic bond, with a phosphate group esterified at the 2'-hydroxyl position of the ribose. The IUPAC name of the compound is [(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate, reflecting its complex stereochemistry and functional groups .

The cytosine base provides the compound with its characteristic UV absorption properties and is responsible for the specific hydrogen bonding patterns observed in interactions with complementary nucleobases or proteins. The compound is classified as a pyrimidine ribonucleoside 2'-monophosphate and a cytidine phosphate, functioning as a conjugate acid of cytidine 2'-phosphate(2-) .

Physical and Chemical Properties

2'-Cytidylic acid exists as a white crystalline solid under standard conditions. In crystalline form, known as cytidylic acid "a" trihydrate, it crystallizes in the triclinic space group P1 with two molecules of cytidine monophosphate and six molecules of water in the unit cell . The compound is soluble in water but less soluble in organic solvents, a property consistent with its polar nature due to the charged phosphate group and the hydrophilic hydroxyl groups on the ribose sugar.

The phosphate group gives 2'-Cytidylic acid acidic properties, with pKa values that enable it to exist predominantly as a negatively charged species at physiological pH. This ionic character influences its interactions with other molecules, particularly proteins, where electrostatic interactions can play a significant role in binding and recognition processes.

Stereochemistry and Conformation

Synthesis and Production

Biological Synthesis

The biological significance of 2'-phosphorylated nucleotides like 2'-Cytidylic acid is still an area of ongoing research, particularly in understanding unusual RNA structures and RNA modification pathways. Enzyme preparations containing 5'-nucleotidase have been shown to convert 2'-Cytidylic acid to cytidine, indicating biological systems possess mechanisms to process this non-standard nucleotide .

Prebiotic Synthesis Pathways

The formation of cytidine monophosphates, including 2'-Cytidylic acid, under prebiotic conditions has been of significant interest in origin-of-life research. Studies have shown that cytosine nucleobases can be formed from simple precursors such as cyanoacetylene and cyanoacetaldehyde under conditions that might have existed on the early Earth .

For instance, cyanoacetaldehyde can react with guanidine to form 2,4-diaminopyrimidine, which can then be hydrolyzed to yield cytosine . Alternatively, cyanoacetaldehyde heated with concentrated urea solution at 100°C can produce cytosine in significant yields (around 53% in 2 hours) . Robertson and Miller suggested that such high concentrations of urea might have been found in prebiotic environments like drying beaches and lagoons, where the necessary conditions for these reactions could have existed .

The research by Schwartz and Fox demonstrated that cytidine-2'(3')-phosphate can be condensed in the presence of polyphosphoric acid to form oligomers with phosphodiester linkages . This work provided evidence for a plausible prebiotic pathway for the formation of RNA-like polymers without the need for biological enzymes, suggesting potential mechanisms for the emergence of early genetic materials.

Structural Studies

X-ray Crystallography Findings

Detailed structural information about 2'-Cytidylic acid has been obtained through X-ray crystallography studies. The crystal structure of cytidylic acid "a" trihydrate revealed that the compound crystallizes in the triclinic space group P1 with two molecules of cytidine monophosphate and six molecules of water in the unit cell .

A notable feature observed in the crystal structure is that the two molecules are linked by a short hydrogen bond through the phosphate oxygens , providing insights into the intermolecular interactions that influence the packing and stability of the crystal. Such structural data are valuable for understanding the behavior of the compound in various environments and its potential interactions with other molecules in biological systems.

Complex with Ribonuclease A

One of the most extensively studied interactions of 2'-Cytidylic acid is its complex with bovine ribonuclease A (RNase A). The X-ray structure of this complex has been determined at 1.6 Å resolution and refined to an R-factor of 0.17 for 11,945 reflections . This high-resolution structure revealed that 2'-Cytidylic acid binds to RNase A in a productive mode associated with enzyme activity .

The study also identified a stabilizing water cluster between the N and C termini of the protein , highlighting the role of solvent molecules in mediating and stabilizing protein-ligand interactions. This structural data has been valuable for understanding the mechanism of RNA hydrolysis by RNase A and the specific interactions that determine substrate recognition and binding, contributing significantly to our knowledge of enzyme-nucleotide interactions.

Conformation in Solution and Crystal Form

While the crystal structure provides valuable information about the conformation of 2'-Cytidylic acid in the solid state, solution studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy have also contributed to our understanding of its conformational flexibility. In solution, 2'-Cytidylic acid can adopt multiple conformations due to rotation around the glycosidic bond and the flexibility of the ribose ring.

Biochemical and Biological Significance

Interactions with Enzymes

The most well-documented enzymatic interaction of 2'-Cytidylic acid is with ribonuclease A, where it serves as an inhibitor and substrate analog. The high-resolution crystal structure of the RNase A-2'-CMP complex has been instrumental in elucidating the mechanism of this enzyme . The binding of 2'-CMP to RNase A in a productive mode associated with enzyme activity provides direct evidence of the specific molecular interactions involved in nucleotide recognition and catalysis .

Additionally, 2'-Cytidylic acid has been used to study other nucleotide-binding enzymes, including various phosphatases and nucleotidases. For instance, research has shown that enzyme preparations containing 5'-nucleotidase can convert 2'-Cytidylic acid to cytidine . These enzymatic studies have contributed to our understanding of substrate specificity, binding mechanisms, and the structural basis of enzyme-nucleotide interactions, which are fundamental to nucleic acid biochemistry.

Role in Structural Biology Research

2'-Cytidylic acid has served as a model compound for understanding nucleotide-protein interactions. The availability of high-resolution structural data for its complex with RNase A has made it a valuable reference system in structural biology . These studies have revealed not only the specific interactions between the nucleotide and protein but also the importance of solvent molecules in mediating these interactions.

The identification of conserved solvent sites in RNase A structures complexed with 2'-CMP has highlighted the role of water molecules in protein structure and function . Such findings have broader implications for understanding protein-ligand interactions in general and have contributed to the development of computational methods for predicting and analyzing such interactions in drug design and protein engineering.

Research Applications

Use in Nucleic Acid Research

2'-Cytidylic acid has served as a valuable tool in nucleic acid research, particularly in studies focused on understanding the structural determinants of RNA function and stability. As a model compound, it has been used to investigate the effects of phosphate positioning on nucleotide properties and interactions. The compound has also been employed in studies of RNA hydrolysis mechanisms, providing insights into the chemistry of phosphodiester bond cleavage and formation.

Additionally, its use as a substrate or inhibitor in enzymatic assays has facilitated the characterization of numerous nucleic acid-processing enzymes. The specific binding of 2'-CMP to RNase A has been particularly useful in understanding the catalytic mechanism of this enzyme, which serves as a model system for RNA processing enzymes .

Applications in Structural Biology

The high-resolution structural data available for 2'-Cytidylic acid, both in isolation and in complex with proteins like ribonuclease A, has made it a valuable reference compound in structural biology. The RNase A-2'-CMP complex, in particular, has been studied to understand conserved solvent sites in protein-nucleotide interactions .

Such structural information has applications in computational biology, including in the development and validation of molecular docking algorithms, molecular dynamics simulations, and structure-based drug design approaches targeting nucleotide-binding proteins. The detailed understanding of how 2'-CMP interacts with RNase A provides a template for predicting and analyzing similar interactions in other systems, contributing to advances in structural bioinformatics and computational chemistry.

Role in Understanding Prebiotic Chemistry

Studies on the condensation of 2'-Cytidylic acid in the presence of polyphosphoric acid have contributed significantly to our understanding of prebiotic chemistry and the origins of nucleic acids . The research by Schwartz and Fox demonstrated that cytidine-2'(3')-phosphate can form phosphodiester linkages under conditions that might have existed on the early Earth, producing oligomeric mixtures with various linkage types .

Their analysis revealed that the product contained polyphosphate end groups, which could be removed by treatment with E. coli alkaline phosphatase . The resulting oligomers were found to have a single 2'(3')-P-terminal end group per chain, with one internally bound phosphate for every cytidine residue . Importantly, the linkages were predominantly 2'(3')-phosphodiester in nature, but also included a significant proportion of 5'-phosphodiester linkages .

These findings have important implications for theories about the emergence of RNA or RNA-like polymers in prebiotic environments, suggesting potential pathways for the origin of genetic material before the evolution of biological synthesis machinery. The demonstration that 2'-Cytidylic acid can participate in the formation of phosphodiester bonds without enzymatic catalysis provides evidence for plausible chemical routes to early nucleic acid polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume